2-(3-bromophenyl)-N-ethylacetamide
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Overview
Description
2-(3-Bromophenyl)-N-ethylacetamide is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-bromophenyl)-N-ethylacetamide typically involves the bromination of aniline derivatives followed by acylation. One common method includes the bromination of N-ethylacetanilide using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperatures to ensure selective bromination at the meta position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of greener brominating agents and solvents is explored to minimize environmental impact.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-ethylacetamide derivatives with different oxidation states. Reduction reactions can also be performed to remove the bromine atom, yielding the parent aniline derivative.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products:
- Substituted anilines, biaryl compounds, and various N-ethylacetamide derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
2-(3-Bromophenyl)-N-ethylacetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-bromophenyl)-N-ethylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atom can enhance the compound’s reactivity and binding affinity, making it a valuable pharmacophore in drug design.
Comparison with Similar Compounds
2-(4-Bromophenyl)-N-ethylacetamide: Similar structure but with bromine at the para position, which may influence its reactivity and biological activity.
2-(3-Chlorophenyl)-N-ethylacetamide:
N-Ethyl-2-phenylacetamide: Lacks the halogen substituent, resulting in different reactivity and uses.
Uniqueness: 2-(3-Bromophenyl)-N-ethylacetamide is unique due to the presence of the bromine atom at the meta position, which can influence its electronic properties and reactivity. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2-(3-bromophenyl)-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-2-12-10(13)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCXFFXUHZGVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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